8-(10H-Phenothiazin-10-yl)octane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(10H-Phenothiazin-10-yl)octane-1-thiol is a chemical compound that belongs to the phenothiazine family. Phenothiazines are heterocyclic compounds containing nitrogen and sulfur atoms in their structure. They have been widely studied and utilized in various fields due to their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(10H-Phenothiazin-10-yl)octane-1-thiol typically involves the reaction of 10H-phenothiazine with an appropriate alkylating agent. One common method is the reaction of 10H-phenothiazine with 1-bromo-octane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
8-(10H-Phenothiazin-10-yl)octane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenothiazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated or acylated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 8-(10H-Phenothiazin-10-yl)octane-1-thiol involves its interaction with specific molecular targets. The phenothiazine core can intercalate with DNA, affecting its function and leading to various biological effects. Additionally, the thiol group can form covalent bonds with proteins, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10H-Phenothiazine: The parent compound of 8-(10H-Phenothiazin-10-yl)octane-1-thiol.
2-(10H-Phenothiazin-10-yl)ethanol: A phenothiazine derivative with an ethanol group.
10-(2-Bromoethyl)-10H-phenothiazine: A phenothiazine derivative with a bromoethyl group.
Uniqueness
This compound is unique due to the presence of the octane-1-thiol group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
193065-09-7 |
---|---|
Molekularformel |
C20H25NS2 |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
8-phenothiazin-10-yloctane-1-thiol |
InChI |
InChI=1S/C20H25NS2/c22-16-10-4-2-1-3-9-15-21-17-11-5-7-13-19(17)23-20-14-8-6-12-18(20)21/h5-8,11-14,22H,1-4,9-10,15-16H2 |
InChI-Schlüssel |
JEAYEJKCERETEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.